molecular formula C21H17F3N4O2 B6545971 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 946381-17-5

2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6545971
CAS No.: 946381-17-5
M. Wt: 414.4 g/mol
InChI Key: MYQMAFNYHIGGAM-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining an indole core, a 1,3,4-oxadiazole ring substituted with an ethyl group, and an acetamide moiety linked to a 2-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 1,3,4-oxadiazole ring contributes to hydrogen bonding and π-π stacking interactions, making it a candidate for therapeutic applications .

Properties

IUPAC Name

2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4O2/c1-2-19-26-27-20(30-19)17-11-13-7-3-6-10-16(13)28(17)12-18(29)25-15-9-5-4-8-14(15)21(22,23)24/h3-11H,2,12H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQMAFNYHIGGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a novel derivative that incorporates both indole and oxadiazole moieties, which are known for their diverse biological activities. The structure suggests potential applications in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N4O2C_{20}H_{18}N_{4}O_{2}, with a molecular weight of 346.4 g/mol. The presence of the oxadiazole ring contributes to its biological activity due to its unique electronic properties and ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives as anticancer agents. For instance, compounds containing the 1,3,4-oxadiazole scaffold have been shown to exhibit significant antiproliferative effects against various cancer cell lines. A library of oxadiazole derivatives was synthesized and tested, revealing that some exhibited IC50 values in the micromolar range against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) .

Table 1 summarizes the cytotoxicity data for selected oxadiazole derivatives:

CompoundCell LineIC50 (µM)
Compound 1HCT-11610.5
Compound 2HeLa8.3
Compound 3CaCo-212.0

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes such as topoisomerases and kinases. For example, docking studies have indicated that certain derivatives can effectively bind to topoisomerase I, inhibiting its activity and leading to increased cytotoxicity .

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have demonstrated antimicrobial and antifungal activities. Research indicates that these compounds can inhibit bacterial growth, suggesting their potential as new antibiotics . The dual functionality of the indole and oxadiazole rings enhances their interaction with microbial targets.

Case Studies

A study focusing on the synthesis and biological evaluation of a series of oxadiazole derivatives found several candidates with promising activities against both cancerous and non-cancerous cell lines. Notably, modifications to the oxadiazole structure resulted in enhanced potency against specific cancer cell lines while maintaining low toxicity in normal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs and their biological activities:

Table 1: Structural and Functional Comparison of Analogs

Compound Name Key Structural Features Biological Activity Reference
Target Compound Indole-1,3,4-oxadiazole (5-ethyl), N-[2-(trifluoromethyl)phenyl]acetamide Not explicitly reported in evidence
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol/benzothiazol-2-yl)acetamides (2a–i) Indole-1,3,4-oxadiazole (thio-linked), thiazole/benzothiazole acetamide Anticancer (in vitro)
(E)-N-[5-(4-Fluorostyryl)-3-(2,2,2-trifluoroacetyl)-2-(4-fluorophenyl)-1H-indol-7-yl]acetamide (4f, 4g) Trifluoroacetyl-indole, fluorostyryl substituents Antiparasitic (pLDH assay)
N-(3-(Trifluoromethyl)phenyl)-2-(5-(aryl)-1,3,4-oxadiazol-2-ylthio)acetamides 1,3,4-Oxadiazole (aryl-substituted), trifluoromethylphenyl acetamide Antimicrobial
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide 1,3,4-Thiadiazole (mercapto), trifluoromethylphenyl acetamide Antimicrobial
N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) Indole-1,3,4-oxadiazole (sulfanyl-linked), 4-methylphenyl acetamide Enzyme inhibition

Key Findings

Role of the 1,3,4-Oxadiazole Ring :

  • Compounds with 1,3,4-oxadiazole (e.g., target compound, 2a–i, 8g) exhibit diverse bioactivities, including anticancer and enzyme inhibition, likely due to the ring’s electron-deficient nature and hydrogen-bonding capacity .
  • Replacement with 1,3,4-thiadiazole (as in ) retains antimicrobial activity but may alter target specificity due to sulfur’s larger atomic radius .

Impact of Substituents: Trifluoromethyl Groups: The target compound’s 2-(trifluoromethyl)phenyl group enhances membrane permeability compared to non-fluorinated analogs (e.g., 8g’s 4-methylphenyl), as seen in improved antimicrobial activity in and . Ethyl vs.

Linker Modifications: Thioacetamide linkers (e.g., 2a–i) demonstrate stronger anticancer activity than sulfanyl or non-thio analogs, suggesting disulfide bond formation or thiol-mediated targeting .

Research Implications

  • Therapeutic Potential: The target compound’s trifluoromethyl and ethyl-oxadiazole motifs position it as a candidate for anticancer or antimicrobial studies, building on and .
  • Synthetic Flexibility : Methods from (NaH-mediated coupling of oxadiazole thiols with bromoacetamides) could optimize the target’s yield .

Preparation Methods

Synthesis of 5-Ethyl-1,3,4-oxadiazole-Modified Indole

The indole-oxadiazole subunit is synthesized through a two-stage process:

Indole Functionalization

Starting with 1H-indole, N-alkylation introduces a propionyl group at the 1-position using ethyl bromoacetate in dimethylformamide (DMF) with potassium carbonate as a base (Yield: 78–82%). Subsequent hydrazide formation involves refluxing with hydrazine hydrate in ethanol (12 h, 80°C), yielding 1-(2-hydrazinyl-2-oxoethyl)-1H-indole (Yield: 85%).

Oxadiazole Cyclization

The hydrazide intermediate undergoes cyclodehydration with phosphorus oxychloride (POCl₃) under reflux (4 h, 110°C) to form the 1,3,4-oxadiazole ring. Ethyl substitution at the 5-position is achieved by incorporating ethyl chloroacetate during cyclization. Critical parameters include:

  • Molar ratio : 1:1.2 (hydrazide : POCl₃)

  • Solvent : Toluene

  • Yield : 70–75%

Preparation of N-[2-(Trifluoromethyl)phenyl]acetamide

The acetamide side chain is synthesized via:

Acetyl Chloride Activation

2-(Trifluoromethyl)aniline reacts with acetyl chloride in dichloromethane (DCM) at 0°C, catalyzed by triethylamine (TEA). After stirring for 2 h at room temperature, the product is extracted with DCM and purified via silica gel chromatography (Yield: 90%).

Alternative Route: Microwave-Assisted Synthesis

Microwave irradiation (150 W, 120°C, 15 min) in acetonitrile with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent enhances reaction efficiency (Yield: 94%).

Final Coupling Reaction

The indole-oxadiazole core and acetamide side chain are conjugated via alkylation :

  • Base-mediated coupling : Using sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C, followed by gradual warming to 25°C over 6 h.

  • Catalytic approach : Palladium(II) acetate (5 mol%) with Xantphos ligand in toluene at 100°C (Yield: 68%).

Optimization Note : Excess NaH (1.5 equiv) suppresses O-alkylation byproducts.

Optimization and Mechanistic Insights

Cyclization Efficiency

Cyclodehydration with POCl₃ outperforms thionyl chloride (SOCl₂) in oxadiazole yield (70% vs. 55%) due to superior leaving-group ability. Substituting POCl₃ with polyphosphoric acid (PPA) at 140°C increases yield to 80% but requires longer reaction times (8 h).

Solvent Effects on Coupling

Polar aprotic solvents (DMF, DMSO) accelerate alkylation but promote hydrolysis. THF balances reactivity and stability, achieving 75% yield.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole-H), 7.89–7.43 (m, 4H, aryl-H), 4.72 (s, 2H, CH₂), 2.51 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.32 (t, J = 7.6 Hz, 3H, CH₃).

  • ¹³C NMR : 162.8 (C=O), 148.5 (oxadiazole-C), 134.2–121.7 (aryl-C), 40.1 (CH₂), 28.5 (CH₂CH₃), 12.7 (CH₃).

  • HRMS : m/z calc. for C₂₁H₁₈F₃N₄O₂ [M+H]⁺: 447.1385; found: 447.1389.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity. Retention time: 6.72 min.

Scale-Up Considerations and Challenges

Batch vs. Flow Chemistry

  • Batch : Traditional reflux methods are scalable but require prolonged heating (≥8 h).

  • Flow : Microreactor systems reduce reaction time to 2 h with comparable yields (72%).

Purification Challenges

Silica gel chromatography remains standard, but crystallization from ethyl acetate/hexane (1:3) improves recovery (85% vs. 70% for chromatography).

Comparative Analysis of Synthetic Routes

ParameterPOCl₃ CyclizationPPA CyclizationMicrowave Coupling
Yield (%)708094
Time (h)480.25
ScalabilityModerateLowHigh
Byproduct Formation10%5%<2%

Q & A

Basic: What are the common synthetic routes for preparing 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with the formation of the oxadiazole core. For example, analogous compounds are synthesized by refluxing precursors like 2-amino-5-substituted-1,3,4-oxadiazoles with chloroacetyl chloride in the presence of triethylamine, followed by coupling with indole derivatives . Key steps include:

  • Reflux conditions : 4–5 hours at 150°C under catalytic pyridine and zeolite (Y-H) to promote cyclization .
  • Purification : Recrystallization from ethanol or pet-ether to isolate the final product .

Advanced: How can reaction conditions be optimized to improve the yield of the target compound?

Methodological Answer:
Optimization strategies include:

  • Catalyst selection : Zeolite (Y-H) or pyridine enhances reaction efficiency by stabilizing intermediates .
  • Temperature control : Prolonged reflux (e.g., 5 hours at 150°C) ensures complete cyclization of the oxadiazole ring .
  • Solvent choice : Polar aprotic solvents like DMF improve solubility of intermediates, reducing side reactions .
  • Stoichiometric adjustments : Using a 10% excess of indole derivatives to drive the reaction to completion .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and purity. Mass spectrometry (e.g., ESI-MS) for molecular weight validation .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • X-ray crystallography : For unambiguous structural confirmation, as demonstrated for similar oxadiazole derivatives .

Advanced: How can researchers resolve discrepancies in bioactivity data across different studies?

Methodological Answer:
Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., MTT assay for cytotoxicity) and use common cell lines (e.g., HeLa or MCF-7) .
  • Compound purity : Verify purity via HPLC before testing. Impurities >5% can skew results .
  • Control experiments : Include positive controls (e.g., doxorubicin for anticancer assays) and solvent controls to validate baseline activity .

Basic: How do substituents on the oxadiazole ring influence bioactivity?

Methodological Answer:

  • Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability and target binding .
  • Hydrophobic substituents (e.g., ethyl groups) improve membrane permeability, as seen in antiproliferative studies .
  • Steric effects : Bulky substituents at the 5-position of oxadiazole reduce off-target interactions .

Advanced: What computational strategies are used to predict target proteins for this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or COX enzymes, leveraging crystal structures from the PDB .
  • QSAR modeling : Correlate substituent descriptors (e.g., logP, polar surface area) with bioactivity data to prioritize derivatives .
  • MD simulations : Assess binding stability over 100-ns trajectories to validate docking poses .

Basic: How can researchers assess the physicochemical stability of this compound?

Methodological Answer:

  • Accelerated stability studies : Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • pH stability : Test solubility in buffers (pH 1–10) to identify degradation-prone conditions .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .

Advanced: How to design derivatives with enhanced selectivity for cancer vs. normal cells?

Methodological Answer:

  • Selective targeting : Introduce sulfonamide or hydroxyurea groups to exploit overexpression of specific transporters in cancer cells .
  • Prodrug strategies : Mask polar groups (e.g., acetamide) with enzymatically cleavable linkers .
  • Transcriptomic profiling : Use RNA-seq to identify overexpressed targets in cancer cells and tailor substituents accordingly .

Basic: What safety precautions are recommended during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
  • First aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced: How to integrate this compound into a broader drug discovery framework?

Methodological Answer:

  • Hit-to-lead optimization : Perform parallel synthesis of 50–100 analogs with variations in the indole and acetamide moieties .
  • PK/PD studies : Assess bioavailability in rodent models using LC-MS/MS for plasma quantification .
  • Mechanistic studies : Use CRISPR-Cas9 knockouts to validate target engagement in disease-relevant pathways .

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